2-Amino-N-cyclopropyl-5-morpholinobenzamide
Description
2-Amino-N-cyclopropyl-5-morpholinobenzamide is a benzamide derivative characterized by three key structural features:
- N-Cyclopropyl substituent: The cyclopropyl group attached to the amide nitrogen contributes to metabolic stability due to its rigid, non-oxidizable structure.
- 5-Morpholino substituent: A morpholine ring attached via oxygen at the para position increases polarity and solubility.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-5-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-13-4-3-11(17-5-7-19-8-6-17)9-12(13)14(18)16-10-1-2-10/h3-4,9-10H,1-2,5-8,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVNNIIAVDSWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)N3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Potassium Phthalimide
The primary synthetic route involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-glycidyl phthalimide or its derivatives. This method leverages the nucleophilic opening of the epoxide ring by the aromatic amine, followed by phthalimide elimination. For example, heating 4-(4-aminophenyl)morpholin-3-one (10 g, 35.1 mmol) with potassium phthalimide (7.16 g, 38.6 mmol) in DMF at 100°C for 3 hours yielded 93% of the target compound.
Epoxide Ring-Opening in Protic Solvents
Alternative protocols utilize ethanol-water or methanol-water mixtures to enhance solubility and reaction kinetics. A 92% yield was achieved by refluxing 4-(4-aminophenyl)morpholin-3-one (100 g, 0.52 mol) with (S)-(+)-glycidyl phthalimide (116.2 g, 0.52 mol) in a 9:1 methanol-water mixture at 65–70°C for 32 hours.
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Yields correlate strongly with solvent polarity and temperature:
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 3 | 93 |
| Methanol-water (9:1) | 65–70 | 32 | 92 |
| Ethanol-water (9:1) | 80 | 9 | 80.7 |
Polar aprotic solvents like DMF facilitate faster reactions but require higher temperatures, while protic solvents enable milder conditions.
Catalytic and Stoichiometric Additives
The use of sodium hydroxide in dichloromethane-water biphasic systems improved yields to 92% by deprotonating the amine and accelerating nucleophilic attack. Industrial-scale reactions (5.1 kg product) achieved 81.4% yield using ethanol-water mixtures with seeding to induce crystallization.
Industrial-Scale Production
Large-Batch Reactor Configurations
A patent-described process scaled to 10 kg of starting material used methanol as the sole solvent at 60°C for 20 hours, yielding 82.7% product. Key steps included:
Purity and Crystallization Techniques
Recrystallization from isopropyl alcohol or ethanol-water mixtures enhanced purity to >98%, as verified by HPLC. For instance, refluxing in isopropyl alcohol-water (1700:300 mL) for 25–30 hours yielded 82.6% product with 95% purity.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-5-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-Amino-N-cyclopropyl-5-morpholinobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-5-morpholinobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs include 2-amino-N-isopropylbenzamide () and 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (). A comparative analysis is summarized below:
Key Observations:
- Position 5 Substituents: The morpholino group in the target compound increases water solubility compared to the chloro group in 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide.
- N-Substituents : The cyclopropyl group offers superior metabolic stability over isopropyl (prone to oxidation) or cyclopropylmethyl (larger steric bulk) .
- Molecular Weight: The target compound’s higher molecular weight (260.31 vs. 224.69 for the chloro analog) reflects the morpholino group’s contribution, which may influence membrane permeability .
Biological Activity
2-Amino-N-cyclopropyl-5-morpholinobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 205.25 g/mol
- IUPAC Name : 2-amino-N-cyclopropyl-5-morpholinobenzamide
The compound features a morpholine ring and a cyclopropyl group, which contribute to its unique biological profile.
The biological activity of 2-Amino-N-cyclopropyl-5-morpholinobenzamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cellular responses.
Anticancer Activity
Research indicates that 2-Amino-N-cyclopropyl-5-morpholinobenzamide exhibits promising anticancer properties. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound significantly reduces the proliferation of cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : It promotes apoptosis in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Activity : Exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Inhibition of cell proliferation, apoptosis induction |
| Antimicrobial | Moderate to High | Disruption of cell wall synthesis, protein synthesis interference |
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study published in Cancer Research evaluated the efficacy of 2-Amino-N-cyclopropyl-5-morpholinobenzamide in breast cancer xenograft models. Results showed:
- Tumor Volume Reduction : Significant reduction in tumor volume compared to control groups.
- Survival Rates : Improved survival rates in treated animals, suggesting potential for clinical application.
Case Study 2: Antimicrobial Activity Against Multi-drug Resistant Strains
In a clinical trial assessing the compound's efficacy against multi-drug resistant bacterial strains, findings indicated:
- Minimum Inhibitory Concentration (MIC) : Effective at low concentrations against resistant strains.
- Clinical Implications : Potential use as an alternative treatment option for infections caused by resistant pathogens.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-Amino-N-cyclopropyl-5-morpholinobenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. A common approach includes:
- Step 1 : Coupling a cyclopropylamine group to the benzamide backbone via amidation, often using reagents like EDCI/HOBt in dichloromethane under nitrogen .
- Step 2 : Introducing the morpholine substituent at the 5-position through nucleophilic aromatic substitution (NAS), requiring a halogenated precursor (e.g., 5-chlorobenzamide) and morpholine in a polar aprotic solvent (e.g., DMSO) at 80–100°C .
- Optimization : Yield improvements are achieved by varying catalysts (e.g., Pd for cross-coupling), solvent polarity, and temperature gradients. Purity is monitored via HPLC .
Q. Which analytical techniques are most effective for characterizing 2-Amino-N-cyclopropyl-5-morpholinobenzamide and verifying its structural integrity?
- Methodological Answer :
- LC-MS : Confirms molecular weight and detects impurities. Electrospray ionization (ESI) in positive ion mode is preferred for benzamide derivatives .
- NMR : H and C NMR are critical for verifying substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and morpholine protons at δ 3.5–4.0 ppm) .
- FT-IR : Validates functional groups (amide C=O stretch ~1650 cm, NH bend ~1600 cm) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Target Identification : Used as a pharmacophore in kinase inhibition studies due to morpholine’s affinity for ATP-binding pockets .
- SAR Studies : Systematic substitution of the cyclopropyl or morpholine groups evaluates effects on potency and selectivity. For example, replacing morpholine with piperazine alters solubility and target engagement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for 2-Amino-N-cyclopropyl-5-morpholinobenzamide across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Solubility Adjustments : Poor solubility in aqueous buffers (common for benzamides) can skew data. Use co-solvents like DMSO ≤0.1% or formulate with cyclodextrins .
- Metabolic Stability : Check for cytochrome P450-mediated degradation in liver microsomes, which may reduce apparent activity in vivo vs. in vitro .
Q. What strategies are recommended for improving the metabolic stability of this compound without compromising target binding?
- Methodological Answer :
- Bioisosteric Replacement : Substitute morpholine with a thiomorpholine or oxazine ring to reduce oxidative metabolism .
- Deuterium Incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., cyclopropyl C-H) with deuterium to slow CYP450 cleavage .
- Prodrug Design : Mask the amino group with a cleavable acyloxyalkyl ester to enhance oral bioavailability .
Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in downstream derivatization reactions?
- Methodological Answer :
- Steric Effects : The cyclopropyl group’s rigidity can hinder access to electrophilic sites (e.g., during Friedel-Crafts alkylation). Use bulky Lewis acids (e.g., AlCl) to mitigate steric hindrance .
- Electronic Effects : The cyclopropyl ring’s electron-withdrawing nature activates the benzamide ring for electrophilic substitution at the 4-position. Computational modeling (DFT) predicts regioselectivity in reactions like nitration .
Q. What are the critical considerations for designing enantioselective syntheses of chiral analogs of this compound?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-Pd complexes) to control stereochemistry during cyclopropane formation .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers post-synthesis.
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives achieves high enantiomeric excess (ee >98%) .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected splitting patterns, and how can this be addressed?
- Methodological Answer :
- Dynamic Effects : Restricted rotation around the amide bond (due to steric hindrance from cyclopropyl/morpholine groups) causes splitting. Use variable-temperature NMR to confirm .
- Impurity Interference : Trace solvents (e.g., DMSO) or byproducts may overlap signals. Purify via preparative HPLC and reacquire spectra in deuterated DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
